molecular formula C17H34N2O2 B8746549 Ethyl 4-decylpiperazine-1-carboxylate CAS No. 63207-02-3

Ethyl 4-decylpiperazine-1-carboxylate

Cat. No. B8746549
Key on ui cas rn: 63207-02-3
M. Wt: 298.5 g/mol
InChI Key: JVOVZRZWICUORT-UHFFFAOYSA-N
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Patent
US04036828

Procedure details

53.4 Grams of 1-ethoxycarbonyl-4-decylpiperazine is combined with 300 ml. of concentrated hydrochloric acid and refluxed with stirring under a nitrogen atmosphere for approximately 48 hours. After cooling to room terperature the solvents are removed under reduced pressure. The resulting solid is suspended in ethanol, filtered, and air-dried to yield 1-decylpiperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:8][CH2:7]1)=O)C.Cl>>[CH2:12]([N:9]1[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)CCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for approximately 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room terperature the solvents
CUSTOM
Type
CUSTOM
Details
are removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCCCCCCCC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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